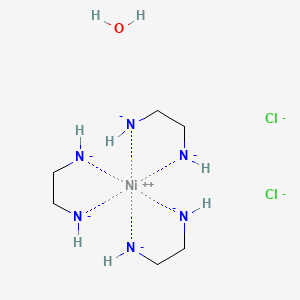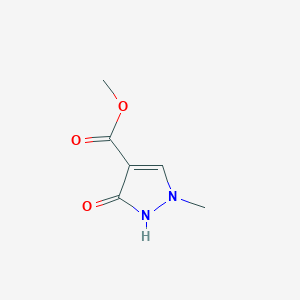![molecular formula C7H4ClNO2S B12868849 6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride CAS No. 79472-38-1](/img/structure/B12868849.png)
6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-4H-thieno[2,3-c]pyrrole-5(6H)-carbonyl chloride is a heterocyclic compound that features a fused ring system combining thiophene and pyrrole structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-4H-thieno[2,3-c]pyrrole-5(6H)-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a pyrrole derivative in the presence of a chlorinating agent. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and catalysts. The process might include steps such as solvent extraction, crystallization, and purification to achieve the desired quality and quantity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Oxo-4H-thieno[2,3-c]pyrrole-5(6H)-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s electronic properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitution, can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6-Oxo-4H-thieno[2,3-c]pyrrole-5(6H)-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mecanismo De Acción
The mechanism by which 6-Oxo-4H-thieno[2,3-c]pyrrole-5(6H)-carbonyl chloride exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the derivative of the compound being studied .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,4-c]pyrrole-4,6-dione: Another heterocyclic compound with similar structural features but different electronic properties.
Thieno[2,3-b]pyrrole: A related compound with a different arrangement of the thiophene and pyrrole rings.
Thieno[3,2-b]pyrrole: Similar in structure but with variations in the position of the sulfur atom and the nitrogen atom.
Uniqueness
6-Oxo-4H-thieno[2,3-c]pyrrole-5(6H)-carbonyl chloride is unique due to its specific ring fusion and the presence of a carbonyl chloride group, which imparts distinct reactivity and electronic characteristics. This uniqueness makes it valuable in specialized applications where these properties are advantageous .
Propiedades
Número CAS |
79472-38-1 |
|---|---|
Fórmula molecular |
C7H4ClNO2S |
Peso molecular |
201.63 g/mol |
Nombre IUPAC |
6-oxo-4H-thieno[2,3-c]pyrrole-5-carbonyl chloride |
InChI |
InChI=1S/C7H4ClNO2S/c8-7(11)9-3-4-1-2-12-5(4)6(9)10/h1-2H,3H2 |
Clave InChI |
MOADYMDUIZDSPT-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=O)N1C(=O)Cl)SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12868778.png)





![2-Bromobenzo[d]oxazole-4-thiol](/img/structure/B12868818.png)
![3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)
![4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)



